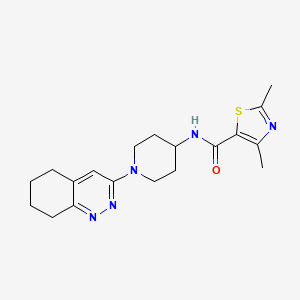

2,4-dimethyl-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)thiazole-5-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

2,4-dimethyl-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N5OS/c1-12-18(26-13(2)20-12)19(25)21-15-7-9-24(10-8-15)17-11-14-5-3-4-6-16(14)22-23-17/h11,15H,3-10H2,1-2H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWIPRNDQZGQTQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)C(=O)NC2CCN(CC2)C3=NN=C4CCCCC4=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

The compound 2,4-dimethyl-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)thiazole-5-carboxamide is a synthetic derivative that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its diverse biological activities. Its structural components include:

- Thiazole moiety : Imparts various pharmacological properties.

- Piperidine ring : Enhances binding affinity to biological targets.

- Tetrahydrocinnoline structure : Associated with neuroactive and anti-inflammatory effects.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Research indicates that compounds with similar structures can inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases .

- Antioxidant Properties : Compounds containing thiazole rings often exhibit antioxidant activity, reducing oxidative stress in cells .

- Antimicrobial Activity : Preliminary studies suggest potential antibacterial and antifungal effects against various pathogens .

Biological Activity Data

A summary of the biological activities observed in studies involving similar compounds is presented in Table 1.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various thiazole derivatives against common pathogens. The compound demonstrated significant inhibition rates against Escherichia coli and Bacillus subtilis, indicating its potential as a lead compound for antibiotic development .

Case Study 2: Neuroprotective Effects

Another research focused on the neuroprotective properties of similar compounds. The results showed that these compounds could effectively inhibit AChE, suggesting a potential role in treating Alzheimer's disease . The specific compound may exhibit similar properties due to structural similarities.

Research Findings

Recent studies have highlighted the importance of thiazole-containing compounds in drug discovery. The following findings are particularly relevant:

- Cytotoxicity Studies : Compounds structurally related to the target compound have shown varying degrees of cytotoxicity against cancer cell lines, suggesting potential applications in oncology .

- Pharmacokinetics and Toxicology : Further investigations into the pharmacokinetic profiles are necessary to assess the safety and efficacy of this compound for therapeutic use.

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have indicated that compounds similar to 2,4-dimethyl-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)thiazole-5-carboxamide exhibit significant anticancer properties. For instance:

- Mechanism of Action : The compound's structure allows it to interact with various cellular pathways involved in cancer proliferation. Molecular docking studies suggest that it may bind effectively to specific receptors associated with tumor growth.

- Case Study : A study evaluating the anticancer efficacy of thiazole derivatives showed that certain derivatives demonstrated high percent growth inhibition (PGI) against various cancer cell lines, including breast and prostate cancer cells .

| Compound | Cancer Cell Line | Percent Growth Inhibition (%) |

|---|---|---|

| Compound A | MCF7 (Breast) | 86.61 |

| Compound B | OVCAR-8 (Ovarian) | 85.26 |

| Compound C | NCI-H40 (Lung) | 75.99 |

Antimicrobial Properties

The antimicrobial potential of thiazole derivatives has been explored extensively:

- In Vitro Studies : Research has shown that similar thiazole compounds exhibit promising antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungi .

- Case Study : A study on antimicrobial activity revealed that specific thiazole derivatives had significant inhibitory effects on bacterial strains such as Staphylococcus aureus and Escherichia coli.

| Compound | Microbial Strain | Inhibition Zone (mm) |

|---|---|---|

| Compound D | Staphylococcus aureus | 15 |

| Compound E | Escherichia coli | 12 |

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics (ADME - Absorption, Distribution, Metabolism, Excretion) and toxicological profile of this compound is crucial for its development as a therapeutic agent.

Absorption and Distribution

Studies suggest that the compound exhibits high gastrointestinal absorption due to its favorable lipophilicity and molecular structure .

Metabolism

Metabolic pathways are still under investigation; however, preliminary data indicate potential biotransformation via cytochrome P450 enzymes.

Excretion

The renal excretion pathway is likely significant given the polar nature of some metabolites.

Toxicity Studies

Initial toxicity assessments indicate low cytotoxicity in non-target cells; however, comprehensive toxicity studies are necessary to ensure safety in clinical applications.

Q & A

Q. What are the established synthetic routes for this compound, and what reaction conditions are critical for optimizing yield?

The synthesis typically involves multi-step reactions, including cyclization, coupling, and purification. Key steps include:

- Cyclization : Use of phosphorus oxychloride or DMF as solvents under reflux conditions .

- Coupling : Piperidine and tetrahydrocinnolin moieties are coupled via amide bond formation, requiring catalysts like HATU or DCC .

- Purification : Chromatography (e.g., silica gel) or recrystallization is employed to isolate the final product . Critical parameters include temperature control (±5°C), solvent polarity, and stoichiometric ratios of reagents. Ultrasound-assisted methods may enhance reaction rates and yields .

Q. Which analytical techniques are most effective for structural characterization?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and stereochemistry .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .

- HPLC : Purity assessment (>95% is typical for research-grade compounds) .

- X-ray Crystallography : Resolves 3D conformation and intermolecular interactions, though limited by crystal growth challenges .

Q. What preliminary biological assays are recommended for evaluating its activity?

- Enzyme Inhibition Assays : Target kinases or proteases using fluorescence-based or colorimetric methods (e.g., ATP depletion assays) .

- Cell Viability Tests : MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) .

- Antimicrobial Screening : Broth microdilution against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can statistical design of experiments (DoE) optimize reaction conditions amid contradictory yield data?

- Factorial Design : Identifies key variables (e.g., temperature, solvent ratio) and interactions. For example, a 2³ factorial design can reduce trials by 50% while resolving conflicting data on catalyst efficiency .

- Response Surface Methodology (RSM) : Models non-linear relationships between variables (e.g., pH vs. reaction time) to predict optimal conditions .

- Case Study: A study on similar thiazole derivatives achieved 89% yield using DoE, compared to 62% via trial-and-error .

Q. How to address discrepancies in bioactivity data across studies?

- Structural Reanalysis : Verify compound integrity via LC-MS to rule out degradation .

- Assay Standardization : Control variables like cell passage number or enzyme batch .

- Meta-Analysis : Compare data across similar scaffolds (e.g., thiadiazole vs. triazole derivatives) to identify structure-activity trends .

Q. What computational and experimental strategies elucidate target binding mechanisms?

- Molecular Docking : Tools like AutoDock Vina predict binding modes to kinases (e.g., EGFR) or GPCRs .

- Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (Kd) and thermodynamics .

- Mutagenesis Studies : Identify critical residues in enzyme active sites through alanine scanning .

Q. How do storage conditions impact compound stability, and what degradation products form?

- Stability Tests : Accelerated degradation studies under UV light, humidity, and elevated temperatures .

- Analytical Monitoring : HPLC-MS detects hydrolysis products (e.g., free carboxylic acid from amide bond cleavage) .

- Recommended storage: -20°C in argon atmosphere to prevent oxidation .

Q. What structure-activity relationship (SAR) insights guide further derivatization?

Key functional group effects include:

| Group | Effect on Activity | Reference |

|---|---|---|

| Thiazole core | Enhances kinase inhibition | |

| Piperidine moiety | Improves solubility and blood-brain barrier penetration | |

| Tetrahydrocinnolin | Increases selectivity for inflammatory targets | |

| Derivative libraries should explore substitutions at the 4-methylthiazole and tetrahydrocinnolin positions . |

Methodological Notes

- Synthesis References :

- Characterization References :

- Biological Assay References :

- Computational & Optimization References :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.